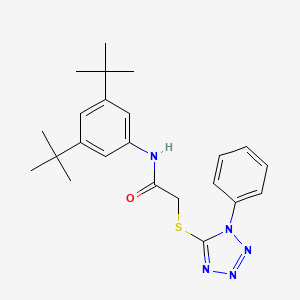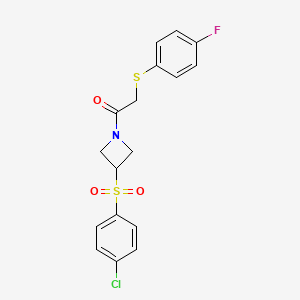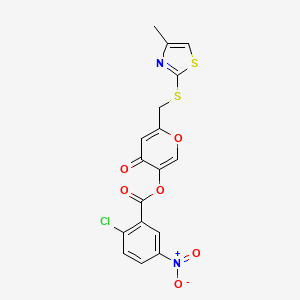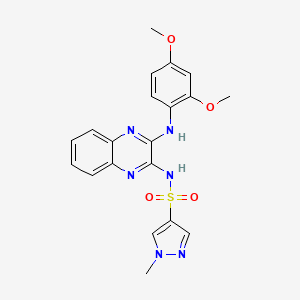
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, commonly known as CCT196969, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. It is a potent inhibitor of the protein kinase PAK4, which is involved in several cellular processes, including cell proliferation, migration, and survival.
Scientific Research Applications
Insecticide Development
One study highlights the development of new insecticides that interfere with cuticle deposition, demonstrating the potential of chlorophenyl urea derivatives as insecticidal agents. These compounds exhibit a unique mode of action, causing insects to fail in molting or pupating, which eventually leads to their death. The research suggests that such chemicals are promising candidates for pest control due to their selectivity and safety towards mammals (Mulder & Gijswijt, 1973).
Anticancer and Antimicrobial Activities
Another area of application is in medicinal chemistry, where derivatives of chlorophenyl urea are synthesized and evaluated for their biological activities. For instance, thiazole urea derivatives have been studied for their antitumor activities, indicating that these compounds possess promising anticancer properties. The synthesis and structure-activity relationships of these compounds provide insights into designing more effective therapeutic agents (Ling et al., 2008).
Material Science and Gelation Properties
In material science, the ability of certain urea derivatives to form hydrogels under specific conditions has been investigated. These hydrogels' rheology and morphology can be tuned by the anion identity, demonstrating the compound's versatility in creating materials with desired physical properties. This finding opens avenues for using such derivatives in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Corrosion Inhibition
The corrosion inhibition performance of triazinyl urea derivatives on mild steel in hydrochloric acid solutions has been explored, indicating these compounds' effectiveness in protecting against corrosion. This application is crucial for industries where metal durability and longevity are critical. The research highlights the potential of urea derivatives as corrosion inhibitors, contributing to materials science and engineering (Mistry et al., 2011).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c16-11-5-4-6-12(9-11)18-15(23)17-10-14-19-20-21-22(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGRPENKDCNZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

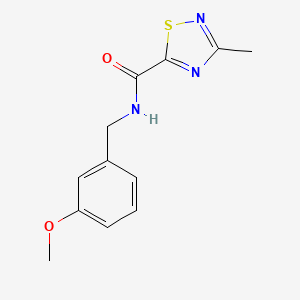
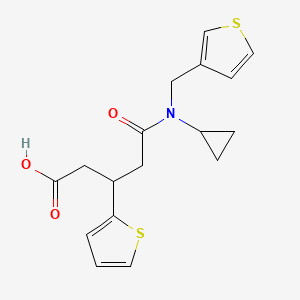
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2593071.png)
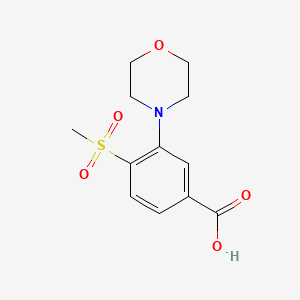
![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2593078.png)
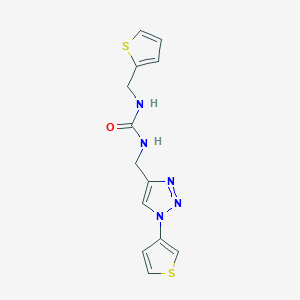
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)
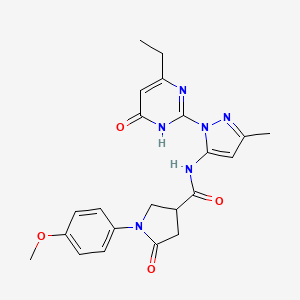
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)
